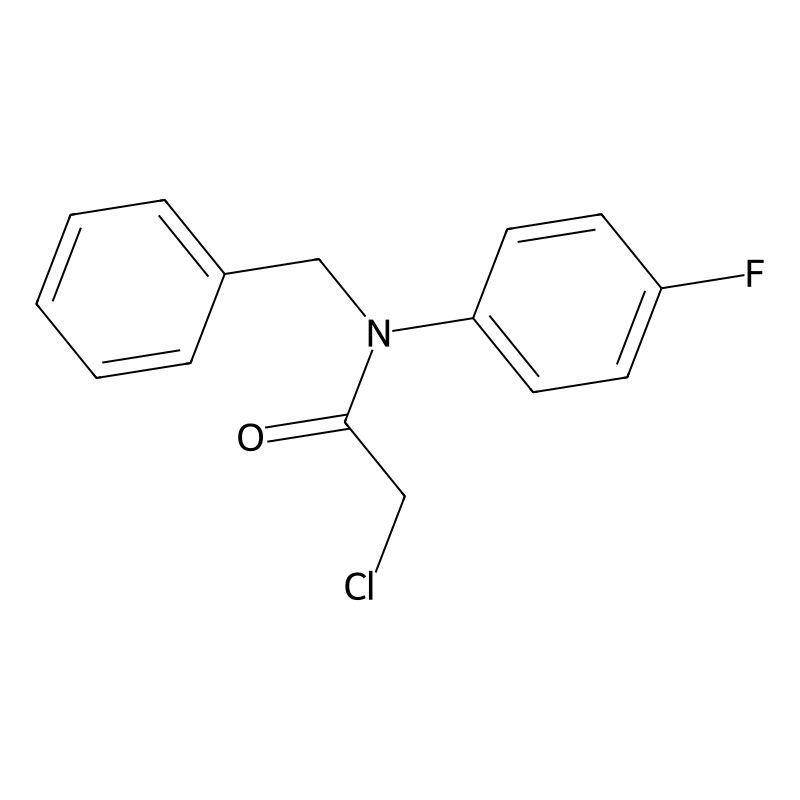

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is a synthetic organic compound characterized by its specific chemical structure. It has the molecular formula and a molecular weight of approximately 287.72 g/mol. This compound features a benzyl group, a chloro substituent, and a 4-fluorophenyl group attached to an acetamide moiety. Its structural uniqueness allows it to participate in various

- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: Under acidic or basic conditions, the acetamide can hydrolyze to yield the corresponding carboxylic acid and amine.

- Reduction Reactions: The compound may also be reduced to form amines or other related compounds depending on the reducing agent used.

These reactions are crucial for modifying the compound's properties for specific applications in research and development .

Research indicates that N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide exhibits notable biological activity. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the fluorine atom enhances its interaction with biological targets, potentially increasing its efficacy compared to similar compounds. Additionally, preliminary studies suggest it may possess antimicrobial properties, although further investigation is needed to fully understand its pharmacological profile .

The synthesis of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions:

- Formation of the Benzylamine: A benzyl halide can be reacted with an amine to form the corresponding benzylamine.

- Chlorination: The introduction of the chloro group can be achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

- Acetamide Formation: The final step involves reacting the chlorinated intermediate with acetic anhydride or acetyl chloride to form the acetamide.

These methods allow for the efficient production of the compound with high purity suitable for research applications .

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide finds applications in various fields:

- Medicinal Chemistry: Its potential therapeutic effects make it a candidate for drug development.

- Chemical Research: Used as a reagent in synthetic organic chemistry.

- Biological Studies: Investigated for its biochemical properties and interactions within biological systems.

These applications highlight its versatility and importance in scientific research .

Several compounds share structural similarities with N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-N-(4-fluorophenyl)acetamide | Lacks benzyl group; simpler structure | |

| N-benzyl-2-chloro-N-(3-fluorophenyl)acetamide | Different fluorine position; potential variations in biological activity | |

| N-benzyl-2-fluoro-N-(4-chlorophenyl)acetamide | Fluorine instead of chlorine; alters reactivity |

The uniqueness of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide lies in its specific combination of substituents that may enhance its pharmacological properties compared to these similar compounds. Its distinct structural features contribute to its unique reactivity and biological activity profile .

Conventional Synthesis Routes

The synthesis of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide has been extensively explored through various conventional synthetic methodologies, each offering distinct advantages and limitations in terms of yield, efficiency, and practical implementation. These conventional approaches form the foundation for understanding the chemical reactivity and synthetic accessibility of this important acetamide derivative.

Amide Bond Formation Strategies

The construction of amide bonds represents one of the most fundamental transformations in organic synthesis, with particular relevance to the preparation of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide [1] [2]. Several well-established strategies have been employed for this transformation, each utilizing different mechanistic pathways and reagent combinations.

The most widely utilized approach involves the direct reaction of N-benzyl-4-fluoroaniline with chloroacetyl chloride in the presence of a suitable base, typically triethylamine [3] [1]. This method proceeds through a nucleophilic acyl substitution mechanism, where the amino group of the substituted aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate that subsequently eliminates hydrogen chloride to yield the desired acetamide product [4] [5]. The reaction is typically conducted at temperatures ranging from 0°C to 25°C in dichloromethane or similar aprotic solvents, providing yields of 85-95% within 2-4 hours [1] [2].

An alternative sequential approach involves the initial formation of N-benzyl-2-chloroacetamide followed by N-arylation with 4-fluoroaniline derivatives [3]. This modular strategy offers greater flexibility in substrate scope but requires additional purification steps and generally provides lower overall yields compared to the direct acylation method. The reaction conditions often necessitate elevated temperatures and polar solvents to achieve adequate conversion rates [2].

The Schotten-Baumann reaction represents another classical approach for amide bond formation, utilizing biphasic conditions with aqueous base to neutralize the hydrogen chloride generated during the acylation process [6]. This method offers the advantage of simplified workup procedures and reduced corrosion issues associated with anhydrous conditions, though yields may be somewhat lower due to competing hydrolysis reactions [7].

Modern amide coupling methodologies have also been explored, including the use of carbodiimide-based coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (1-hydroxybenzotriazole) [8]. While these methods provide excellent yields and mild reaction conditions, they generate significant stoichiometric waste and are less suitable for large-scale applications due to cost considerations [9].

Halogenation and Functional Group Interconversion

The incorporation of halogen substituents, particularly the chlorine atom at the acetyl position, requires careful consideration of both electronic and steric factors that influence the reactivity and selectivity of the transformation [10]. The chloroacetyl moiety serves as a crucial electrophilic center that enables subsequent nucleophilic substitution reactions, making it an important synthetic handle for further functionalization [11].

The halogenation strategy typically employed involves the use of chloroacetyl chloride as the acylating agent, which directly introduces both the acetyl group and the chlorine substituent in a single transformation [4]. This approach offers significant synthetic efficiency compared to alternative strategies that would require separate chlorination steps. The reactivity of chloroacetyl chloride is significantly enhanced compared to acetyl chloride due to the electron-withdrawing effect of the chlorine substituent, which increases the electrophilicity of the carbonyl carbon [12].

Functional group interconversion strategies have been developed to access chloroacetamide derivatives from alternative starting materials [13]. These approaches include the chlorination of pre-formed acetamides using reagents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions [14]. The chlorination reaction typically proceeds through a radical mechanism at elevated temperatures, requiring careful optimization to achieve selective mono-chlorination while minimizing over-chlorination or degradation products [15].

The fluorine substituent on the aromatic ring introduces additional considerations for synthetic methodology development. The electron-withdrawing nature of fluorine affects the nucleophilicity of the amino group, requiring optimization of reaction conditions to maintain high yields [16]. The presence of fluorine also influences the conformational preferences of the resulting acetamide, potentially affecting both reaction rates and product selectivity [17].

Alternative halogenation approaches have been explored using environmentally benign methods, including electrochemical chlorination and photochemical halogenation [18]. These methods offer potential advantages in terms of waste reduction and energy efficiency, though they may require specialized equipment and careful optimization for practical implementation [13].

Catalytic Systems and Reaction Kinetics

The development of efficient catalytic systems for the synthesis of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide has emerged as a critical area of research, driven by the need for more sustainable and economically viable production methods [19] [20]. Understanding the reaction kinetics and mechanistic pathways of these catalytic transformations is essential for optimization and scale-up considerations.

Transition metal catalysis has shown significant promise in facilitating amide bond formation reactions [21] [22]. Palladium-catalyzed systems, in particular, have demonstrated exceptional efficiency in promoting carbon-nitrogen bond formation through various mechanistic pathways [23]. The use of palladium catalysts with phosphine ligands such as Xantphos has enabled the coupling of aryl halides with amides under relatively mild conditions, providing yields of 66-99% with catalyst loadings of 1-4 mol% [24]. The reaction typically proceeds through oxidative addition of the aryl halide to palladium(0), followed by coordination and insertion of the amide substrate, and finally reductive elimination to form the desired product [25].

Copper-catalyzed systems have gained attention as more economical alternatives to palladium catalysis [20] [26]. Copper(I) halides, particularly copper(I) iodide, have shown effectiveness in promoting Ullmann-type coupling reactions between aryl halides and amides [27]. These reactions typically require higher catalyst loadings (5-20 mol%) and elevated temperatures (100-150°C) compared to palladium systems, but offer significant cost advantages and access to complementary reactivity patterns [26].

The reaction kinetics of chloroacetamide formation have been studied extensively, revealing important insights into the factors controlling reaction rates and selectivity [15] [17]. The rate-determining step in most conventional syntheses involves the nucleophilic attack of the amine on the chloroacetyl chloride, which is influenced by both electronic and steric factors [4]. The presence of electron-withdrawing groups, such as the fluorine substituent, decreases the nucleophilicity of the amine, resulting in slower reaction rates that may require elevated temperatures or longer reaction times [12].

Kinetic studies have demonstrated that the reaction between aromatic amines and chloroacetyl chloride follows second-order kinetics, with first-order dependence on both the amine and acid chloride concentrations [7]. The activation energy for this transformation is typically in the range of 40-60 kJ/mol, depending on the specific substituents and reaction conditions employed [28].

The role of base in these reactions extends beyond simple acid scavenging, with evidence suggesting that the base may participate in pre-equilibrium formation of more reactive amine-base complexes [5]. Triethylamine has been identified as particularly effective due to its appropriate basicity and steric profile, which allows efficient proton abstraction without significant steric hindrance to the acylation reaction [4].

Recent advances in flow chemistry have enabled more precise control over reaction parameters, leading to improved yields and reduced side product formation [13]. Continuous flow reactors provide enhanced heat and mass transfer compared to traditional batch processes, allowing for better temperature control and more uniform mixing [29]. These advantages are particularly important for highly exothermic acylation reactions, where temperature control is crucial for maintaining selectivity [14].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide presents numerous technical, economic, and environmental challenges that must be carefully addressed to ensure viable commercial manufacturing [30] [29].

Scale-up considerations represent one of the most significant challenges in industrial implementation [31]. The highly exothermic nature of chloroacetyl chloride reactions requires sophisticated heat management systems to prevent thermal runaway and maintain product quality [14]. Heat and mass transfer limitations become particularly pronounced at larger scales, necessitating the use of specialized reactor designs such as continuous stirred tank reactors with enhanced cooling capabilities or plug flow reactors that provide better temperature control [29].

Waste management presents substantial challenges due to the generation of chlorinated waste streams and the use of organic solvents [30]. The reaction produces hydrogen chloride as a byproduct, which must be neutralized and disposed of in an environmentally responsible manner [7]. Solvent recovery and recycling systems are essential for economic viability, particularly for expensive solvents such as dichloromethane [31]. Advanced distillation and purification techniques are required to achieve the high purity standards demanded by pharmaceutical and specialty chemical applications [32].

Safety considerations are paramount in industrial production due to the hazardous nature of chloroacetyl chloride and other reagents used in the synthesis [33]. Chloroacetyl chloride is highly corrosive and releases toxic hydrogen chloride gas upon contact with moisture, requiring specialized handling equipment and rigorous safety protocols [30]. Automated handling systems and closed-loop processing are often employed to minimize worker exposure and reduce the risk of accidents [34].

Cost control represents a continuous challenge in industrial production, with raw material costs, energy consumption, and waste disposal contributing significantly to overall production expenses [29]. The volatility of raw material prices, particularly for chloroacetyl chloride and fluorinated aromatic compounds, can significantly impact production economics [30]. Process optimization through advanced process control systems and real-time monitoring can help minimize waste and improve yield consistency [31].

Quality control and regulatory compliance add additional complexity to industrial production [32]. Pharmaceutical applications require adherence to Good Manufacturing Practice (GMP) standards, which mandate rigorous testing and documentation procedures [35]. The presence of potential impurities, including unreacted starting materials, side products, and degradation compounds, must be carefully monitored and controlled within acceptable limits [29].

Environmental regulations continue to evolve, placing increasing pressure on manufacturers to reduce emissions and minimize environmental impact [30]. Volatile organic compound (VOC) emissions from solvent use must be controlled through vapor recovery systems or alternative low-emission processes [31]. The disposal of chlorinated waste streams requires specialized treatment facilities and can represent a significant ongoing cost [36].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methodologies for N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide synthesis has become increasingly important as the chemical industry seeks to reduce its environmental footprint while maintaining economic viability [37] [38].

Solvent-free synthesis approaches represent one of the most promising green chemistry strategies [39] [40]. These methods eliminate the need for organic solvents, thereby reducing waste generation, simplifying purification procedures, and improving overall atom economy [41]. Microwave-assisted solvent-free synthesis has shown particular promise, enabling rapid reaction completion (typically 3-5 minutes) with improved yields compared to conventional heating methods [42] [43]. The enhanced reaction rates observed under microwave irradiation are attributed to more efficient energy transfer and selective heating of polar species [44].

Enzymatic catalysis offers exceptional selectivity and operates under mild aqueous conditions, representing an ideal green chemistry approach [37] [9]. Lipases such as Candida antarctica lipase B (CALB) have demonstrated effectiveness in catalyzing amide bond formation reactions with excellent conversions and minimal side product formation [45]. The enzymatic approach operates at moderate temperatures (40-80°C) and can utilize environmentally benign solvents such as cyclopentyl methyl ether [37]. However, the substrate scope of enzymatic methods may be limited compared to chemical approaches, and enzyme cost can be prohibitive for large-scale applications [38].

Microwave-assisted synthesis has emerged as a powerful tool for green chemistry applications, offering significant reductions in reaction time and energy consumption [46] [41]. The selective heating provided by microwave irradiation enables rapid temperature increases and more uniform heating compared to conventional methods [47]. Studies have demonstrated that microwave heating can reduce reaction times from hours to minutes while maintaining or improving product yields [42]. The technology is readily scalable and has been successfully implemented in industrial applications [43].

Flow chemistry methodologies offer advantages in terms of safety, efficiency, and environmental impact [13]. Continuous flow reactors provide precise control over reaction parameters, enabling optimization of temperature, residence time, and mixing conditions [8]. The reduced hold-up volumes in flow systems minimize the inventory of hazardous materials and reduce the environmental impact of potential spills or accidents [9]. Additionally, the enhanced heat and mass transfer in flow systems often allows for more efficient use of reagents and reduced waste generation [13].

Photochemical approaches represent an emerging area of green chemistry that utilizes light energy to promote chemical transformations under mild conditions [48] [49]. Photocatalytic systems can operate at room temperature and atmospheric pressure, significantly reducing energy requirements compared to thermal processes [50]. Recent developments in visible light photocatalysis have enabled the synthesis of various amide derivatives using earth-abundant catalysts such as copper or iron complexes [51].

Electrochemical synthesis offers another environmentally friendly alternative that can operate under mild conditions using electrical energy rather than chemical oxidants or reductants [52]. Electrochemical methods can provide excellent selectivity and allow for precise control over reaction conditions through adjustment of applied potential and current [49]. However, the substrate scope and scalability of electrochemical methods for acetamide synthesis remain areas for further development [52].

The implementation of green chemistry principles requires careful consideration of the entire process lifecycle, including raw material sourcing, energy consumption, waste generation, and end-of-life disposal [38]. Life cycle assessment (LCA) methodologies have been employed to evaluate the environmental impact of different synthetic approaches and guide the selection of optimal processes [45]. These analyses often reveal that seemingly green approaches may have hidden environmental costs, such as increased energy consumption for specialized equipment or higher raw material requirements [53].

Aqueous media reactions represent another important green chemistry strategy, replacing organic solvents with water as the reaction medium [7]. While many traditional organic reactions are not compatible with aqueous conditions, specialized methodologies have been developed to enable amide bond formation in water [8]. These approaches often require the use of surfactants or phase-transfer catalysts to solubilize organic substrates, but can provide significant environmental benefits through elimination of organic solvent waste [54].